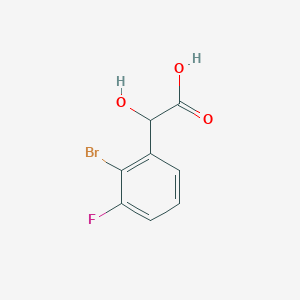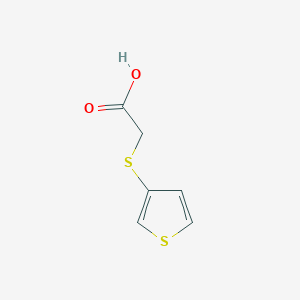
(3-Thienylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-3-ylthio)acetic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-ylthio)acetic acid typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This process generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the polymerization of methyl 2-(thiophen-3-yl)acetate using oxidative coupling polymerization in chloroform with ferric chloride as a catalyst .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For instance, the commercial synthesis of thiophene itself is carried out by cyclization of butane, butadiene, or butenes with sulfur .
化学反应分析
Types of Reactions: 2-(Thiophen-3-ylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and acetic acid are used for nitration, while bromine in acetic acid is used for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: 2-nitrothiophene, 2,5-dinitrothiophene, and various brominated thiophenes
科学研究应用
2-(Thiophen-3-ylthio)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Thiophen-3-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify its chemical structure and activity .
相似化合物的比较
Thiophene: A simpler analog with a similar five-membered ring structure.
2-Thiophenecarboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
3-Thiophenecarboxylic acid: Similar to 2-thiophenecarboxylic acid but with the carboxylic acid group at the 3-position.
Uniqueness: 2-(Thiophen-3-ylthio)acetic acid is unique due to the presence of both a thiophene ring and a thioether linkage, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .
属性
CAS 编号 |
6267-14-7 |
|---|---|
分子式 |
C6H6O2S2 |
分子量 |
174.2 g/mol |
IUPAC 名称 |
2-thiophen-3-ylsulfanylacetic acid |
InChI |
InChI=1S/C6H6O2S2/c7-6(8)4-10-5-1-2-9-3-5/h1-3H,4H2,(H,7,8) |
InChI 键 |
ATHLFBNYRZPOKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


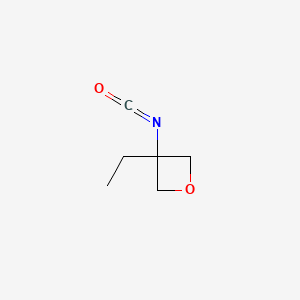
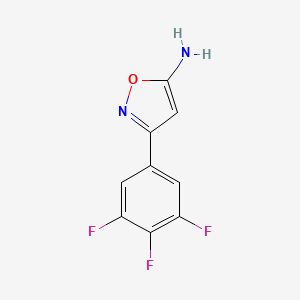
![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
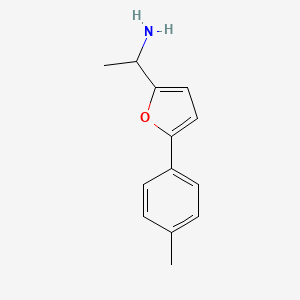
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

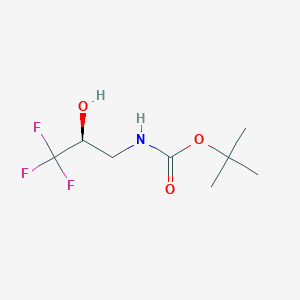
![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)
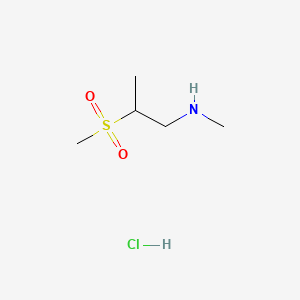
![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)



